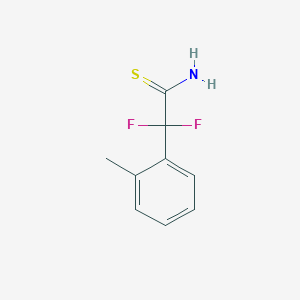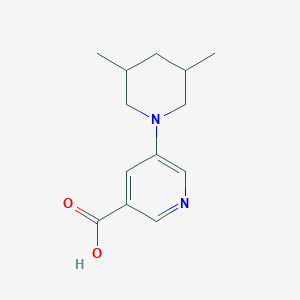
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with two methyl groups at positions 3 and 5, and a pyridine ring substituted with a carboxylic acid group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of 3,5-Dimethylpiperidine: This can be achieved by hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon.
Coupling Reaction: The 3,5-dimethylpiperidine is then coupled with a pyridine derivative that has a carboxylic acid group at position 3. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors for the formation of 3,5-dimethylpiperidine and continuous flow reactors for the coupling reaction to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptors and modulate their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.
類似化合物との比較
Similar Compounds
3,5-Dimethylpiperidine: A precursor in the synthesis of 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid.
Pyridine-3-carboxylic acid: Another building block used in the synthesis.
N-Substituted piperidines: Compounds with similar structural features but different substituents on the piperidine ring.
Uniqueness
This compound is unique due to the presence of both a piperidine and a pyridine ring in its structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
5-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-10(2)8-15(7-9)12-4-11(13(16)17)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17) |
InChIキー |
XPNAVYUOMAIIPO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)C2=CN=CC(=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


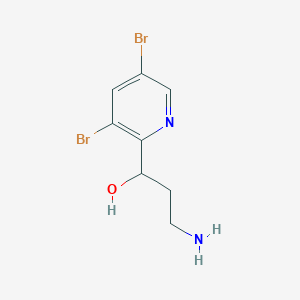
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)

![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)
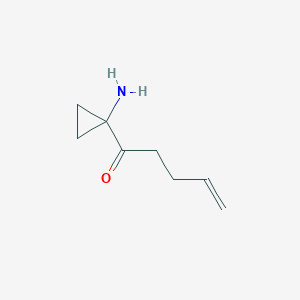


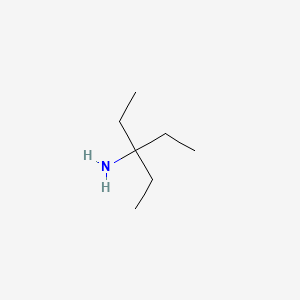

![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)



